6-Fluoroisatin
Overview
Description
6-Fluoroisatin is a chemical compound with the molecular formula C8H4FNO2 . It is a derivative of isatin, which is a heterocyclic compound. The 6-fluoroisatin has been used as a precursor in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 6-Fluoroisatin involves various chemical reactions. For instance, it has been synthesized by reacting isatin with primary amines, hydrazine hydrate, and thiocarbohydrazides . Another study reported the synthesis of 6-Fluoroisatin through an oxidative decarbonylation reaction of isatins, selectively mediated by peroxynitrite .Molecular Structure Analysis
The molecular structure of 6-Fluoroisatin consists of a fluorine atom attached to an isatin core . The isatin core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The fluorine atom is attached at the 6-position of the isatin core .Chemical Reactions Analysis
6-Fluoroisatin undergoes various chemical reactions. It has been used as a reaction-based probe for the detection of peroxynitrite using 19F magnetic resonance spectroscopy . It also reacts with carbonyl groups and other electron-rich molecules .Scientific Research Applications
Magnetic Resonance Probes for Cell Detection
6-Fluoroisatin, along with 5-fluoroisatin, has been utilized in developing reaction-based probes for the detection of peroxynitrite (ONOO(-)) in living cells using (19)F magnetic resonance spectroscopy. This research highlights its potential in non-invasive cellular detection and monitoring of biochemical processes (Bruemmer et al., 2014).
Synthesis and Biological Evaluation in Drug Development
Research into the synthesis and biological evaluation of derivatives of 6-fluoroisatin, such as 3-arylurea-5-fluoroindolin-2-one derivatives, has demonstrated their potential in antitumor activities. This study contributes to fragment-based drug discovery, exploring new avenues for therapeutic agents (Yang et al., 2013).
Antiviral and Antimicrobial Research
Isatin derivatives, including 6-fluoroisatin, have been explored for their antiviral and antimicrobial properties. Research indicates that certain bis-Schiff bases of isatin exhibit activity against DNA and RNA viruses, contributing to the development of new antiviral agents (Jarrahpour et al., 2007).
Diagnostic Imaging Applications
6-Fluoroisatin has been examined for its role in diagnostic imaging. For instance, 6-[18F]-Fluoromaltose, a PET tracer developed using 6-fluoroisatin, has shown promise in imaging bacterial infections with high specificity. This novel application could significantly impact the clinical management of patients with infectious diseases (Gowrishankar et al., 2014).
Antidepressant-like Actions in Neuropsychopharmacology
In the field of neuropsychopharmacology, 6-fluoronorepinephrine, a derivative of 6-fluoroisatin, has been studied for its potential antidepressant-like effects. This research contributes to understanding the pharmacological treatment of depression and could lead to the development of new antidepressant drugs (Stone et al., 2011).
Crystal Structure and Computational Analysis
7-Fluoroisatin, a related compound, has been studied to understand its crystal structure and polymorphism. This research is significant in materials science and pharmaceutical development, illustrating the challenges in computational screening and crystal engineering (Mohamed et al., 2008).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVFOAVBTUHQCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327394 | |
Record name | 6-Fluoroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroisatin | |
CAS RN |
324-03-8 | |
Record name | 6-Fluoroisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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